Methyl 4,6-dichloro-5-fluoronicotinate
Description
Methyl 4,6-dichloro-5-fluoronicotinate (CAS RN: Not explicitly provided in evidence; see notes) is a fluorinated pyridine derivative with chlorine substituents at positions 4 and 6 and a fluorine atom at position 5. It serves as a key intermediate in pharmaceutical and agrochemical synthesis, particularly in antitumor agent development. This article focuses on the available data for structurally related compounds, emphasizing comparative analysis.
Properties
Molecular Formula |
C7H4Cl2FNO2 |
|---|---|
Molecular Weight |
224.01 g/mol |
IUPAC Name |
methyl 4,6-dichloro-5-fluoropyridine-3-carboxylate |
InChI |
InChI=1S/C7H4Cl2FNO2/c1-13-7(12)3-2-11-6(9)5(10)4(3)8/h2H,1H3 |
InChI Key |
SSXCMSLLQOQBQS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(C(=C1Cl)F)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Physical Properties
Key Observations :
- Fluorine Substitution: Methyl 2,6-dichloro-5-fluoronicotinate’s fluorine atom enhances electrophilic reactivity and bioactivity compared to non-fluorinated analogues like Methyl 2,6-dichloroisonicotinate .
- Molecular Weight : The fluorinated derivative has a higher molecular weight (224.02 vs. 206.02) due to fluorine’s atomic mass .
- Storage Sensitivity: Methyl 2,6-dichloro-5-fluoronicotinate requires refrigeration (2–8°C), suggesting lower thermal stability than its non-fluorinated counterpart .
Reactivity Differences
- Electrophilic Substitution: Fluorine at position 5 deactivates the pyridine ring, directing further substitution to meta positions, whereas non-fluorinated analogues exhibit different regioselectivity .
- Nucleophilic Displacement : Chlorine at position 6 in Methyl 2,6-dichloro-5-fluoronicotinate is more reactive than in Methyl 2,6-dichloroisonicotinate due to electron-withdrawing fluorine .
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